

# "Fructo-oligosaccharide DP13" CAS number and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fructo-oligosaccharide DP13*

Cat. No.: *B12394323*

[Get Quote](#)

## Fructo-oligosaccharide DP13: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fructo-oligosaccharide DP13** is a complex carbohydrate belonging to the inulin-type fructans. It is a polymer of fructose molecules with a degree of polymerization of 13, meaning it consists of a chain of thirteen fructose units, typically capped by a glucose molecule. As a member of the fructo-oligosaccharide (FOS) family, it is recognized for its potential applications in the pharmaceutical and nutraceutical industries due to its prebiotic properties and potential to modulate various biological pathways. This technical guide provides a detailed overview of the chemical properties, analytical methodologies, and biological significance of **Fructo-oligosaccharide DP13**.

## Chemical Properties

**Fructo-oligosaccharide DP13** is an inulin-type fructo-oligosaccharide that can be isolated from sources such as *Morinda Officinalis*.<sup>[1]</sup> Its fundamental chemical identifiers and properties are summarized in the table below.

| Property                  | Value                                                                                                                                                                                                                                                       | Source                                  |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number                | 137405-37-9                                                                                                                                                                                                                                                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula         | $C_{78}H_{132}O_{66}$                                                                                                                                                                                                                                       | <a href="#">[1]</a>                     |
| Molecular Weight          | 2125.84 g/mol                                                                                                                                                                                                                                               | <a href="#">[1]</a>                     |
| Melting Point             | Estimated to be in the range of 170-185 °C. The melting temperature of inulin-type fructans increases with the degree of polymerization. For comparison, general inulin has a melting point of 176-181 °C.                                                  |                                         |
| Solubility                | Soluble in water, with solubility decreasing as the degree of polymerization increases.<br>Sparingly soluble in ethanol and generally insoluble in non-polar organic solvents. Fructooligosaccharides are known to be soluble in Dimethyl Sulfoxide (DMSO). |                                         |
| Specific Optical Rotation | Estimated to be approximately -40° (c=2, H <sub>2</sub> O). This value is based on the specific rotation of inulin.                                                                                                                                         |                                         |
| Appearance                | White crystalline or amorphous powder.                                                                                                                                                                                                                      |                                         |
| Storage                   | Should be stored at room temperature in a well-closed container.                                                                                                                                                                                            | <a href="#">[1]</a>                     |

## Experimental Protocols

Accurate characterization of **Fructo-oligosaccharide DP13** is crucial for its application in research and development. The following are detailed methodologies for key experiments.

## Determination of Degree of Polymerization (DP) by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Objective: To separate and quantify fructo-oligosaccharides based on their degree of polymerization.

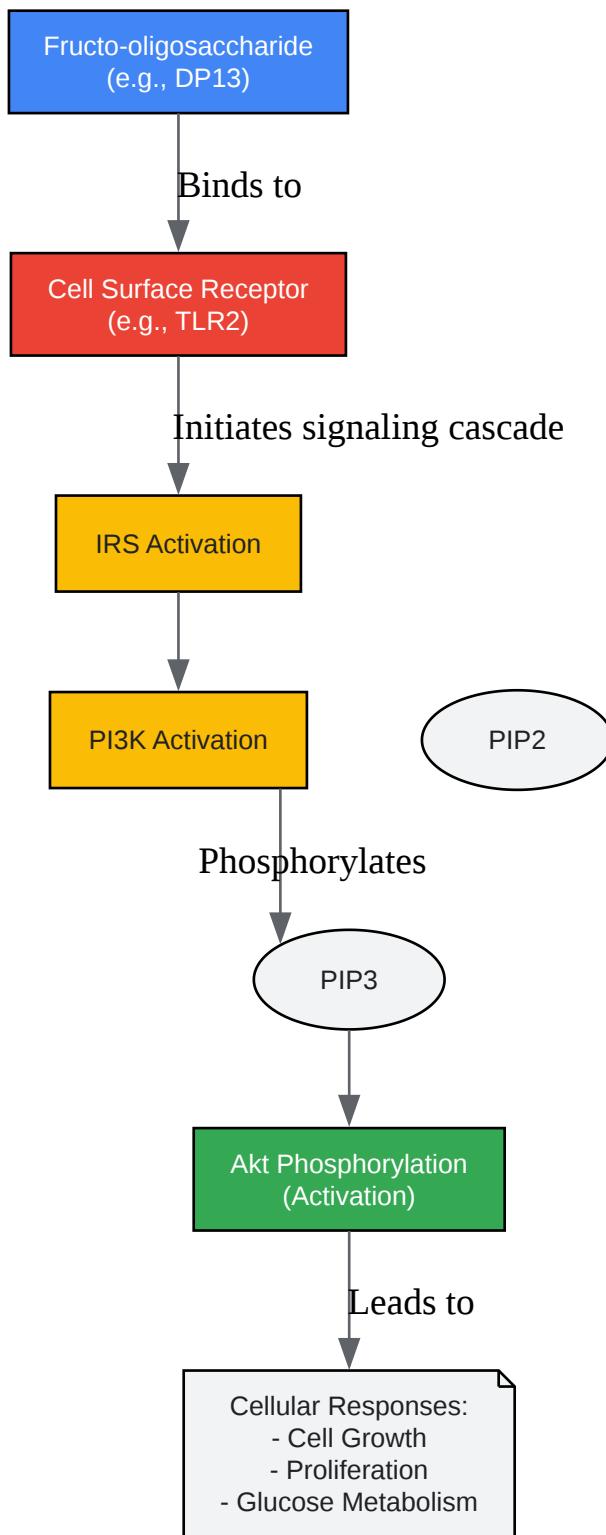
Methodology:

- Sample Preparation: Dissolve a known concentration of the **Fructo-oligosaccharide DP13** sample in deionized water. Filter the solution through a 0.22  $\mu\text{m}$  syringe filter to remove any particulate matter.
- Chromatographic System:
  - Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series).
  - Mobile Phase: A gradient of sodium acetate in a sodium hydroxide solution. The specific gradient will depend on the column and the range of DPs to be separated. A typical gradient might start with a low concentration of sodium acetate to elute smaller oligosaccharides, followed by a linear increase to elute higher DP fructans.
  - Flow Rate: Typically 0.5 - 1.0 mL/min.
  - Temperature: Column temperature is usually maintained at 30 °C.
- Detection: Pulsed Amperometric Detection (PAD) is used for the sensitive detection of carbohydrates without the need for derivatization. The waveform for the PAD should be optimized for fructan analysis.
- Calibration: A standard mixture of fructo-oligosaccharides with known degrees of polymerization (e.g., 1-kestose (DP3), nystose (DP4), and 1F-fructofuranosylnystose (DP5)) is used to create a calibration curve of retention time versus DP.

- Data Analysis: The retention time of the peak corresponding to **Fructo-oligosaccharide DP13** is compared to the calibration curve to confirm its degree of polymerization. The peak area can be used for quantification if a suitable standard is available.

## Molecular Weight Determination by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Objective: To determine the precise molecular weight of **Fructo-oligosaccharide DP13**.


Methodology:

- Sample Preparation:
  - Prepare a solution of the **Fructo-oligosaccharide DP13** sample in deionized water at a concentration of approximately 1 mg/mL.
  - Prepare a matrix solution, such as 2,5-dihydroxybenzoic acid (DHB) in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
- Target Plate Preparation: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot a small volume (e.g., 1  $\mu$ L) of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.
- Mass Spectrometry:
  - Instrument: A MALDI-TOF mass spectrometer.
  - Mode: Typically operated in positive reflectron mode for higher resolution.
  - Laser: A nitrogen laser (337 nm) is commonly used. The laser energy should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.
- Calibration: The instrument should be calibrated using a standard of known molecular weight that is close to the expected mass of the analyte.

- Data Analysis: The mass spectrum will show a peak corresponding to the  $[M+Na]^+$  or  $[M+K]^+$  adduct of **Fructo-oligosaccharide DP13**. The molecular weight is calculated from the mass-to-charge ratio (m/z) of this peak.

## Biological Activity and Signaling Pathways

Fructo-oligosaccharides are known to exert their biological effects through various mechanisms, including the modulation of key signaling pathways. One such pathway is the Insulin Receptor Substrate (IRS)/Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, which is central to regulating cellular growth, proliferation, and metabolism.



[Click to download full resolution via product page](#)

Caption: FOS-mediated activation of the IRS/PI3K/Akt signaling pathway.

The binding of **Fructo-oligosaccharide DP13** to specific cell surface receptors can trigger a cascade of intracellular events, leading to the activation of the IRS/PI3K/Akt pathway. This activation can influence various cellular processes, highlighting the potential of FOS DP13 as a bioactive molecule in drug development.

## Conclusion

**Fructo-oligosaccharide DP13** is a well-defined chemical entity with significant potential in various scientific and industrial fields. This guide has provided a comprehensive overview of its chemical properties, detailed experimental protocols for its characterization, and insights into its biological activity. The presented information serves as a valuable resource for researchers and professionals working on the development of novel therapeutics and functional food ingredients. Further research into the specific biological functions and mechanisms of action of **Fructo-oligosaccharide DP13** is warranted to fully explore its potential applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Physicochemical Composition and Apparent Degree of Polymerization of Fructans in Five Wild Agave Varieties: Potential Industrial Use [mdpi.com]
- 2. Recent Advances in Analytical Techniques for Fructooligosaccharides in Foods | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. ["Fructo-oligosaccharide DP13" CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12394323#fructo-oligosaccharide-dp13-cas-number-and-chemical-properties>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)